1-Acetyl-2-oxoindoline-6-carbonitrile
Overview
Description
1-Acetyl-2-oxoindoline-6-carbonitrile is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs .
Preparation Methods
The synthesis of 1-Acetyl-2-oxoindoline-6-carbonitrile typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method includes the use of palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-Acetyl-2-oxoindoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include palladium(II) acetate, methanesulfonic acid, and titanium(III) chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-2-oxoindoline-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various indole derivatives.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-oxoindoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by activating procaspase-3 and other apoptotic pathways . The compound’s effects are mediated through its interaction with proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
1-Acetyl-2-oxoindoline-6-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
2-oxoindoline-based acetohydrazides: Compounds with notable antitumor properties.
The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-acetyl-2-oxo-3H-indole-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-7(14)13-10-4-8(6-12)2-3-9(10)5-11(13)15/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFIKPNLZFYYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738767 | |
Record name | 1-Acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651747-73-8 | |
Record name | 1-Acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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